Cas no 883519-13-9 (5-chloro-2-(cyclopropylmethoxy)benzaldehyde)

5-chloro-2-(cyclopropylmethoxy)benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-CHLORO-2-(CYCLOPROPYLMETHOXY)BENZALDEHYDE
- SCHEMBL18783932
- EN300-193423
- Z431958500
- A1-01299
- 883519-13-9
- AKOS009591691
- 5-chloro-2-(cyclopropylmethoxy)benzaldehyde
-
- MDL: MFCD06246134
- インチ: 1S/C11H11ClO2/c12-10-3-4-11(9(5-10)6-13)14-7-8-1-2-8/h3-6,8H,1-2,7H2
- InChIKey: AYEUHQWRUISSCM-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C=O)C=1)OCC1CC1
計算された属性
- せいみつぶんしりょう: 210.0447573g/mol
- どういたいしつりょう: 210.0447573g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
5-chloro-2-(cyclopropylmethoxy)benzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3479-1G |
5-chloro-2-(cyclopropylmethoxy)benzaldehyde |
883519-13-9 | 95% | 1g |
¥ 2,791.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3479-10G |
5-chloro-2-(cyclopropylmethoxy)benzaldehyde |
883519-13-9 | 95% | 10g |
¥ 12,427.00 | 2023-04-13 | |
Enamine | EN300-193423-0.05g |
5-chloro-2-(cyclopropylmethoxy)benzaldehyde |
883519-13-9 | 95% | 0.05g |
$149.0 | 2023-09-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3479-5G |
5-chloro-2-(cyclopropylmethoxy)benzaldehyde |
883519-13-9 | 95% | 5g |
¥ 8,375.00 | 2023-04-13 | |
Enamine | EN300-193423-10g |
5-chloro-2-(cyclopropylmethoxy)benzaldehyde |
883519-13-9 | 95% | 10g |
$2762.0 | 2023-09-17 | |
1PlusChem | 1P01BHIA-10g |
5-Chloro-2-(cyclopropylmethoxy)benzaldehyde |
883519-13-9 | 95% | 10g |
$1729.00 | 2025-03-19 | |
Aaron | AR01BHQM-100mg |
5-Chloro-2-(cyclopropylmethoxy)benzaldehyde |
883519-13-9 | 95% | 100mg |
$329.00 | 2025-02-09 | |
Aaron | AR01BHQM-1g |
5-Chloro-2-(cyclopropylmethoxy)benzaldehyde |
883519-13-9 | 95% | 1g |
$908.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1531398-1g |
5-Chloro-2-(cyclopropylmethoxy)benzaldehyde |
883519-13-9 | 98% | 1g |
¥5582.00 | 2024-04-27 | |
A2B Chem LLC | AW14722-500mg |
5-Chloro-2-(cyclopropylmethoxy)benzaldehyde |
883519-13-9 | 95% | 500mg |
$563.00 | 2023-12-29 |
5-chloro-2-(cyclopropylmethoxy)benzaldehyde 関連文献
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
5-chloro-2-(cyclopropylmethoxy)benzaldehydeに関する追加情報
Research Briefing on 5-Chloro-2-(cyclopropylmethoxy)benzaldehyde (CAS: 883519-13-9): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research
5-Chloro-2-(cyclopropylmethoxy)benzaldehyde (CAS: 883519-13-9) is a synthetic organic compound that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This aromatic aldehyde derivative serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the development of small-molecule inhibitors targeting inflammatory pathways and oncogenic signaling. The unique structural features of this compound, including the electron-withdrawing chloro substituent and the cyclopropymethoxy group, contribute to its reactivity and potential as a pharmacophore in drug design.
Recent studies have demonstrated the utility of 5-chloro-2-(cyclopropylmethoxy)benzaldehyde as a building block for the synthesis of novel Janus kinase (JAK) inhibitors. A 2023 publication in the Journal of Medicinal Chemistry reported its use in developing selective JAK3 inhibitors with improved pharmacokinetic profiles. The researchers employed a structure-activity relationship (SAR) approach, systematically modifying the aldehyde group to create a series of derivatives with enhanced target specificity and reduced off-target effects. Molecular docking studies revealed that the cyclopropylmethoxy moiety plays a crucial role in binding to the JAK3 ATP-binding pocket.
In the field of anti-inflammatory drug development, 5-chloro-2-(cyclopropylmethoxy)benzaldehyde has shown promise as a precursor for COX-2 selective inhibitors. A recent patent application (WO2023051234) describes its conversion into a novel class of diarylheterocycle derivatives that exhibit potent COX-2 inhibition with minimal gastrointestinal side effects. The compound's aldehyde functionality allows for efficient derivatization through condensation reactions with various hydrazine and hydroxylamine derivatives, enabling rapid generation of diverse chemical libraries for biological screening.
The synthetic accessibility of 5-chloro-2-(cyclopropylmethoxy)benzaldehyde has been improved through recent methodological advances. A 2024 study in Organic Process Research & Development reported an optimized large-scale synthesis route with 85% overall yield, employing a palladium-catalyzed methoxylation as the key step. This development has significant implications for industrial-scale production, addressing previous challenges in the cost-effective manufacturing of this valuable intermediate.
Emerging applications in targeted protein degradation have further expanded the utility of this compound. Researchers have successfully incorporated 5-chloro-2-(cyclopropylmethoxy)benzaldehyde into proteolysis-targeting chimera (PROTAC) molecules designed to selectively degrade disease-relevant proteins. The compound's structural features facilitate linker attachment while maintaining favorable physicochemical properties, as demonstrated in recent work published in ACS Chemical Biology (2024).
From a safety and toxicological perspective, recent in vitro and in vivo studies have provided valuable data on the compound's ADME (absorption, distribution, metabolism, and excretion) profile. The cyclopropylmethoxy group appears to confer metabolic stability, with minimal cytochrome P450-mediated oxidation observed in human liver microsome assays. These findings support its continued development as a pharmaceutical intermediate with favorable drug-like properties.
Looking forward, the unique chemical properties of 5-chloro-2-(cyclopropylmethoxy)benzaldehyde position it as a valuable tool in fragment-based drug discovery and combinatorial chemistry. Its compatibility with various coupling reactions and ability to serve as a versatile synthetic handle suggest it will remain an important building block in medicinal chemistry efforts targeting challenging biological targets, including protein-protein interactions and allosteric binding sites.
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